N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine
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Overview
Description
N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine is a chemical compound that features a combination of a chlorophenyl group and a thiophene ring linked through a methylene bridge to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine typically involves the condensation of 4-chlorobenzaldehyde with thiophene-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The chlorophenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Bromophenyl)(thiophen-2-yl)methylidene]hydroxylamine
- N-[(4-Methylphenyl)(thiophen-2-yl)methylidene]hydroxylamine
- N-[(4-Fluorophenyl)(thiophen-2-yl)methylidene]hydroxylamine
Uniqueness
N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties.
Properties
CAS No. |
65032-60-2 |
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Molecular Formula |
C11H8ClNOS |
Molecular Weight |
237.71 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)-thiophen-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C11H8ClNOS/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H |
InChI Key |
CJUUQWIUXBQBHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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